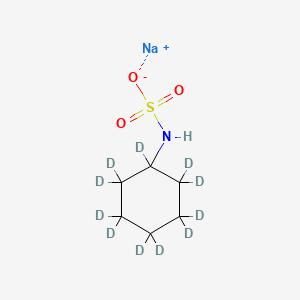
Cyclamic Acid-d11 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclamic Acid-d11 Sodium Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of cyclamic acid, where the hydrogen atoms are replaced with deuterium, making it useful in various analytical applications. The compound is often utilized in studies involving metabolic pathways, pharmacokinetics, and as an internal standard in mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclamic Acid-d11 Sodium Salt is synthesized by reacting cyclohexylamine with sulfamic acid or sulfur trioxide. The deuterium-labeled version involves the use of deuterated reagents to replace hydrogen atoms with deuterium. The reaction typically occurs under controlled conditions to ensure the complete incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of deuterated reagents and maintaining stringent reaction conditions to achieve high purity and yield. The final product is then purified and crystallized to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclamic Acid-d11 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert it back to cyclohexylamine derivatives.
Substitution: It can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclamic Acid-d11 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cyclamate and related compounds.
Biology: Employed in metabolic studies to trace the pathways of cyclamate metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cyclamate.
Industry: Used in the food and beverage industry as a reference material for quality control and testing of artificial sweeteners.
Wirkmechanismus
The mechanism of action of Cyclamic Acid-d11 Sodium Salt involves its role as a stable isotope-labeled compound. It acts as a tracer in various analytical techniques, allowing researchers to monitor the behavior of cyclamate in biological systems. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify using mass spectrometry. The compound does not exert any biological effects on its own but serves as a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Cyclamic Acid-d11 Sodium Salt can be compared with other stable isotope-labeled compounds such as:
Cyclamic Acid-d4 Sodium Salt: Another deuterium-labeled version with fewer deuterium atoms.
Cyclamic Acid-d11 Calcium Salt: A calcium salt version with similar applications.
Cyclamic Acid: The non-labeled version used as an artificial sweetener.
Uniqueness: this compound is unique due to its high deuterium content, making it particularly useful in precise analytical applications. Its stability and distinct mass difference from the non-labeled version provide significant advantages in research settings.
Eigenschaften
Molekularformel |
C6H12NNaO3S |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
sodium;N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)sulfamate |
InChI |
InChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1/i1D2,2D2,3D2,4D2,5D2,6D; |
InChI-Schlüssel |
UDIPTWFVPPPURJ-YSKAWFRQSA-M |
Isomerische SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NS(=O)(=O)[O-])([2H])[2H])([2H])[2H])[2H].[Na+] |
Kanonische SMILES |
C1CCC(CC1)NS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


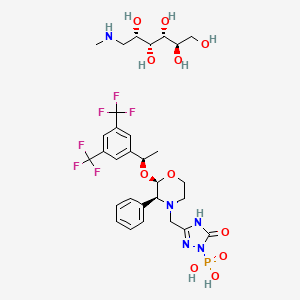
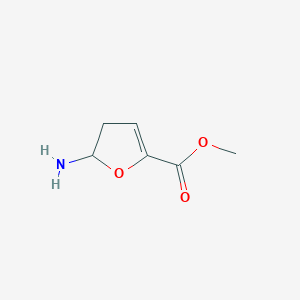
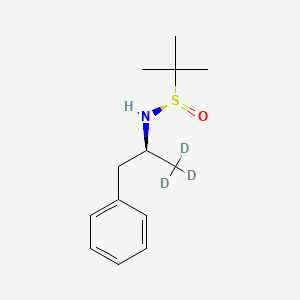
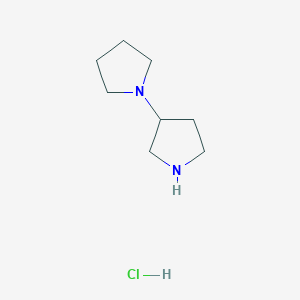
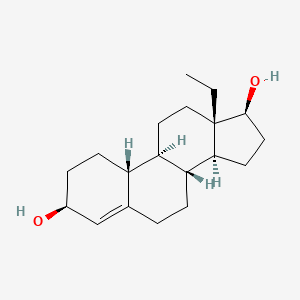


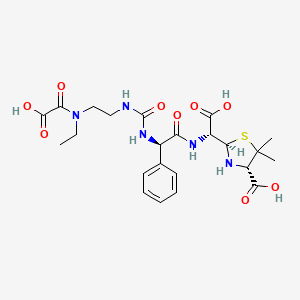
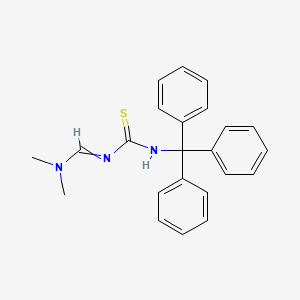

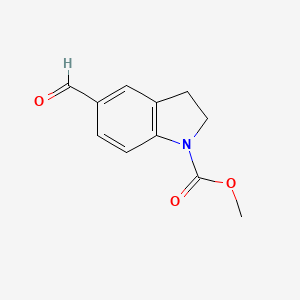
![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)
![Tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B13845861.png)

